2-Bromo-9,9-dimethyl-9H-xanthene
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Overview
Description
2-Bromo-9,9-dimethyl-9H-xanthene is a heterocyclic compound with the molecular formula C15H13BrO. It is known for its high fluorescence and electron delocalization properties, making it a valuable building block in various scientific applications .
Mechanism of Action
Target of Action
This compound is a derivative of xanthene, and xanthene derivatives are known to exhibit a wide range of biological activities . .
Mode of Action
Xanthene derivatives, in general, are known to interact with various biological targets due to their π-electron conjugation This allows them to interact with a variety of biological targets, leading to changes in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9,9-dimethyl-9H-xanthene can be synthesized using different methods. One common approach involves the reaction of 2-bromofluorene with iodomethane. Another method includes the synthesis of 9,9-dimethyl-9H-xanthene from diphenyl ether and acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.
Scientific Research Applications
2-Bromo-9,9-dimethyl-9H-xanthene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylxanthene: A related compound used in similar applications.
Xanthone Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
2-Bromo-9,9-dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct fluorescence and electron delocalization properties. This makes it particularly valuable in applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
2-bromo-9,9-dimethylxanthene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNMPAEAGVMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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